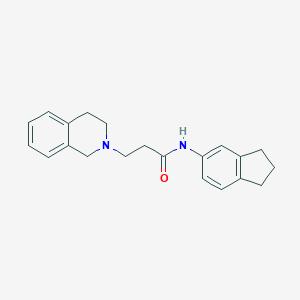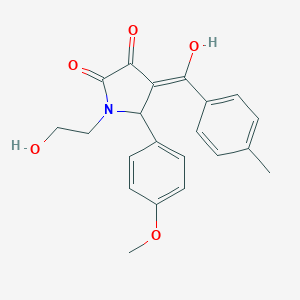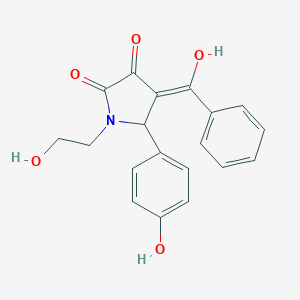
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide is a complex organic compound that belongs to the class of amides. This compound features a unique structure combining an indene moiety and an isoquinoline moiety, connected via a propanamide linker. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and structural diversity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indene Moiety: Starting from a suitable precursor, the indene ring can be synthesized through cyclization reactions.
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via Pictet-Spengler reaction or Bischler-Napieralski reaction.
Coupling of Moieties: The indene and isoquinoline moieties are then coupled using a propanamide linker, often through amide bond formation reactions involving reagents like carbodiimides (e.g., EDC, DCC) or coupling agents like HATU.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution at the amide group.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might be related to signal transduction, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)butanamide
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide is unique due to its specific combination of indene and isoquinoline moieties, which might confer distinct biological activities or chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C21H24N2O |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide |
InChI |
InChI=1S/C21H24N2O/c24-21(22-20-9-8-16-6-3-7-18(16)14-20)11-13-23-12-10-17-4-1-2-5-19(17)15-23/h1-2,4-5,8-9,14H,3,6-7,10-13,15H2,(H,22,24) |
Clé InChI |
XGGFCKFLFFWPJS-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCC4=CC=CC=C4C3 |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)
![1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
![1-Benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247062.png)
![1-Benzyl-4-[1-(4-fluorobenzyl)-4-piperidinyl]piperazine](/img/structure/B247067.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(4-METHYLPHENYL)PROPANAMIDE](/img/structure/B247069.png)
![N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247070.png)
![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-PHENYLPROPANAMIDE](/img/structure/B247075.png)
![ETHYL 4-[4-(2-FLUOROPHENYL)-3-(FURAN-2-YL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE](/img/structure/B247076.png)




![methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B247082.png)
